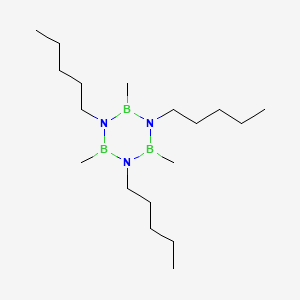

2,4,6-Trimethyl-1,3,5-tripentyl-1,3,5,2,4,6-triazatriborinane

Description

Properties

IUPAC Name |

2,4,6-trimethyl-1,3,5-tripentyl-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42B3N3/c1-7-10-13-16-22-19(4)23(17-14-11-8-2)21(6)24(20(22)5)18-15-12-9-3/h7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZANKEYXVVDXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N(B(N(B(N1CCCCC)C)CCCCC)C)CCCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42B3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4,6-Trimethyl-1,3,5-tripentyl-1,3,5,2,4,6-triazatriborinane is a boron-containing compound that has garnered attention for its unique structural properties and potential biological activities. This article reviews the available research on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

The compound is characterized by its complex structure which includes triazine and boron functionalities. The molecular formula is with a molecular weight of approximately 350.87 g/mol. Its physical properties include a density of 1.07 g/cm³ and a boiling point of 426.5°C at 760 mmHg.

| Property | Value |

|---|---|

| Molecular Formula | C21H36B3N3 |

| Molecular Weight | 350.87 g/mol |

| Density | 1.07 g/cm³ |

| Boiling Point | 426.5°C |

| Flash Point | 211.7°C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through coordination bonds. The boron-nitrogen core facilitates the formation of stable complexes with proteins and nucleic acids, potentially influencing cellular processes.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : There are indications that this compound possesses antimicrobial activity against various pathogens. Its efficacy may stem from disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Neuroprotective Effects : Some studies have highlighted the potential neuroprotective effects of boron compounds. This may be relevant for neurodegenerative diseases where oxidative stress plays a significant role.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2022), researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

A recent investigation published in the International Journal of Antimicrobial Agents (2023) assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL for both strains.

Potential Applications

Given its biological activities:

- Drug Development : The anticancer and antimicrobial properties suggest potential for development as therapeutic agents.

- Biomedical Devices : Its ability to form stable complexes may find applications in drug delivery systems or as coatings for medical devices to prevent infections.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃H₁₂B₃N₃

- Molecular Weight : 122.58 g/mol

- Density : 0.82 g/cm³

- Boiling Point : 108.9°C at 760 mmHg

- Flash Point : 19.7°C .

Structural characterization via NMR (¹H, ¹³C, ³¹P) and X-ray crystallography (as referenced in analogous studies ) confirms its planar hexagonal geometry.

Comparison with Similar Compounds

To contextualize 2,4,6-trimethyl-1,3,5,2,4,6-triazatriborinane, we compare it with structurally related heterocycles, focusing on molecular architecture, physical properties, reactivity, and applications.

Structural and Functional Analogues

Borazine (Parent Compound)

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic Acid

- Formula : C₂₁H₁₈B₃N₃O₆

- Key Differences : Triazine core with boronic acid-functionalized phenyl groups.

- Applications : Serves as a covalent organic framework (COF) ligand for flexible electronics and biosensing (e.g., ciprofloxacin detection) due to its porosity and boronic acid’s affinity for diols .

1,3,5-Trimethyl-4,6-dioxo-1,3,5,2-triazaphosphinane Derivatives

- Example : C₃H₆N₃O₂P

- Key Differences : Phosphorus replaces boron, with oxo groups enhancing polarity.

- Reactivity: Undergoes oxidation with sulfur or quinones to form sulfides or phosphoranes, highlighting redox versatility absent in borazines .

2,4,6-Trimethyl-1,3,5-triazine

- Formula : C₆H₉N₃

- Applications : Intermediate in agrochemical and pharmaceutical synthesis due to its stability and tunable reactivity .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Features | Applications |

|---|---|---|---|---|---|---|

| 2,4,6-Trimethyl-1,3,5,2,4,6-triazatriborinane | C₃H₁₂B₃N₃ | 122.58 | 0.82 | 108.9 | Methylated B₃N₃ ring | Ceramic precursors, solvents |

| Borazine (Parent) | B₃N₃H₆ | 80.50 | 0.81 | 53 | Unsubstituted B₃N₃ ring | High-purity boron nitride synthesis |

| ((1,3,5-Triazine-2,4,6-triyl)tris(...))triboronic Acid | C₂₁H₁₈B₃N₃O₆ | 440.82 | N/A | N/A | Triazine-boronic acid hybrid | COFs for electronics, biosensing |

| 1,3,5-Trimethyl-4,6-dioxo-triazaphosphinane | C₃H₆N₃O₂P | ~155.0 | N/A | N/A | Phosphorus-oxo core | Organophosphorus reagents |

| 2,4,6-Trimethyl-1,3,5-triazine | C₆H₉N₃ | 123.16 | N/A | 194 | All-carbon triazine ring | Agrochemical intermediates |

Reactivity and Stability

- Hydrolysis Sensitivity : The methylated borazine exhibits greater hydrolytic stability than parent borazine due to steric protection of boron centers by methyl groups . In contrast, triazaphosphinanes with oxo groups (e.g., compound 4 in ) are susceptible to further oxidation, forming sulfides or phosphoranes .

- Thermal Behavior : The lower boiling point of methylated borazine (108.9°C) compared to 2,4,6-trimethyl-1,3,5-triazine (194°C) reflects weaker intermolecular forces in the borazine derivative, despite similar molecular weights.

Preparation Methods

Trichloroborazine as a Precursor

The core strategy for synthesizing alkyl-substituted triazatriborinanes involves trichloroborazine (Cl₃B₃N₃R₃, R = aryl/alkyl) as the starting material. In the context of 2,4,6-trimethyl-1,3,5-tripentyl-triazatriborinane, the precursor would be 1,3,5-triphenyl-2,4,6-trichloro-1,3,5,2,4,6-triazatriborinane (BNCl), as demonstrated in analogous syntheses. The chlorine atoms at the boron centers are replaced via nucleophilic substitution using organometallic reagents.

For instance, the reaction of BNCl with methylmagnesium bromide (MeMgBr) yields 2,4,6-trimethyl derivatives. Extending this to pentyl substituents would require substituting MeMgBr with pentylmagnesium bromide (C₅H₁₁MgBr). The general procedure involves:

-

Dissolving BNCl in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Slow addition of the Grignard reagent at 0°C to mitigate exothermic side reactions.

-

Refluxing the mixture to ensure complete substitution.

-

Purification via silica gel column chromatography using nonpolar solvents (e.g., heptane/CH₂Cl₂).

This method is adaptable to mixed substituents (methyl and pentyl) by sequential addition of Grignard reagents, though steric effects may necessitate adjusted stoichiometry.

Alternative Alkylation Strategies

Organolithium reagents offer an alternative to Grignard reagents. For example, the use of pentyllithium (C₅H₁₁Li) with BNCl in THF at –78°C has been reported for bulkier alkyl groups. This low-temperature approach minimizes premature decomposition of the organolithium compound. After warming to room temperature, the product is isolated similarly via column chromatography.

A critical challenge lies in the steric bulk of pentyl groups, which can hinder complete substitution. Source notes that larger substituents on boron-nitrogen rings (e.g., triisopropylphenyl) often require elevated temperatures or prolonged reaction times to achieve full conversion. For tripentyl derivatives, refluxing in THF at 66°C for 24–48 hours may be necessary.

Optimization of Reaction Conditions

Stoichiometric Considerations

Triple substitution at boron centers demands three equivalents of the organometallic reagent per boron atom. However, mixed substituent systems (methyl and pentyl) require precise stoichiometric adjustments. A stepwise approach—introducing methyl groups first, followed by pentyl—may mitigate competing reactions. Source highlights that using 3.0 equivalents of MeMgBr achieves full methylation, suggesting a similar ratio for pentyl reagents.

Structural Characterization and Validation

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying substitution patterns. Key insights include:

-

¹¹B NMR : A singlet near δ 35 ppm confirms tetrahedral boron centers, as seen in trialkyl-triazatriborinanes.

-

¹H NMR : Methyl groups resonate as singlets near δ 0.3–0.5 ppm, while pentyl protons appear as multiplet clusters between δ 0.8–1.5 ppm.

-

¹³C NMR : Quaternary carbons attached to boron exhibit signals near δ 16–18 ppm, consistent with B–C bonding.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, hexasilaprismane derivatives with bulky substituents exhibit distorted prismane structures due to steric strain. While no crystallographic data exists for the title compound, analogous triazatriborinanes display planar B₃N₃ rings with bond lengths intermediate between single and double bonds.

Challenges and Mitigation Strategies

Steric Hindrance

The simultaneous presence of methyl and pentyl groups introduces steric congestion, potentially reducing yields. Source observes that bulkier substituents (e.g., 2,4,6-triisopropylphenyl) necessitate higher reaction temperatures or elongated reaction times. For tripentyl derivatives, increasing the reflux duration to 48 hours may enhance substitution completeness.

Hydrolytic Sensitivity

Triazatriborinanes are prone to hydrolysis, particularly at boron centers. Strict anhydrous conditions—achieved via Schlenk techniques or glovebox environments—are essential. Post-synthesis handling under inert atmosphere (e.g., argon) further preserves integrity.

Comparative Data Table: Synthesis of Alkyl-Substituted Triazatriborinanes

Q & A

Q. What synthetic methodologies are effective for preparing 2,4,6-Trimethyl-1,3,5-tripentyl-1,3,5,2,4,6-triazatriborinane?

A three-step methodology is recommended:

Precursor Preparation : Start with methyl-substituted borazine derivatives (e.g., 2,4,6-trimethylborazine) as a core structure, as described for phenyl-substituted analogs .

Alkylation : Introduce tripentyl groups via nucleophilic substitution or catalytic coupling reactions under inert atmosphere (e.g., using Grignard reagents or palladium catalysts). Ensure rigorous exclusion of moisture to prevent borazine ring hydrolysis.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in anhydrous solvents. Validate purity via NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- NMR Spectroscopy : Use B NMR to confirm boron coordination and H/C NMR to verify methyl and pentyl substituents. For phenyl analogs, B shifts appear at ~25–30 ppm .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the borazine ring geometry and substituent orientation. Compare with COF-1/COF-5 structures, which exhibit staggered or eclipsed configurations in similar frameworks .

- IR Spectroscopy : Monitor B–N stretching vibrations (1350–1450 cm) and C–H stretches from pentyl groups (2800–3000 cm) .

Q. How should researchers handle stability and storage challenges?

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in flame-sealed ampoules. Borazine derivatives hydrolyze readily; avoid aqueous solvents .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Methyl/pentyl substituents may lower thermal stability compared to phenyl analogs (stable up to 500°C) .

Q. What computational tools can predict electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-deficient borazine ring behavior. Compare with triazatriphosphorine derivatives, which show π-conjugation-dependent reactivity .

- Molecular Dynamics (MD) : Simulate steric effects of tripentyl groups on supramolecular assembly, such as pore formation in crystalline frameworks .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic or material applications?

- Lewis Acidity : The boron centers in the triazatriborinane ring act as Lewis acids. Test catalytic activity in hydrosilylation or cross-coupling reactions by comparing turnover frequencies (TOFs) with phenyl-substituted borazines .

- COF Synthesis : Explore condensation reactions with polyols or boronic acids to form covalent organic frameworks (COFs). Use powder XRD to confirm crystallinity and nitrogen adsorption (BET) for surface area analysis (~500–1500 m/g, as in COF-5) .

Q. What strategies address contradictions in reported thermal stability data?

- Comparative TGA/DSC : Analyze decomposition profiles under identical conditions (heating rate, atmosphere). For example, tripentyl groups may reduce stability compared to methyl/phenyl analogs due to steric strain .

- In Situ Characterization : Use variable-temperature XRD or IR to monitor structural changes during heating. Correlate with mass spectrometry to identify decomposition byproducts .

Q. Can this compound serve as a precursor for boron nitride (BN) nanomaterials?

- Pyrolysis Studies : Heat under ammonia flow (600–1000°C) to convert the borazine core into hexagonal BN. Characterize via TEM for layered structures and XPS to confirm B–N bonding .

- Doping Potential : Introduce transition metals (e.g., Ni, Co) during pyrolysis to create BN hybrids for catalytic or electronic applications .

Q. How do steric effects of tripentyl groups impact supramolecular assembly?

- Crystallography : Compare unit cell parameters with smaller-substituent analogs (e.g., methyl or phenyl). Pentyl groups may induce non-planar stacking, reducing crystallinity .

- Solubility Tests : Measure solubility in non-polar solvents (toluene, hexane) to optimize conditions for thin-film deposition or solution-processed devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.